![molecular formula C6H7BrN2S B1380683 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine CAS No. 1368338-34-4](/img/structure/B1380683.png)
2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a chemical compound with the molecular formula C6H7BrN2S . It has a molecular weight of 219.10 g/mol . The IUPAC name for this compound is 2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine .
Molecular Structure Analysis
The InChI code for 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is 1S/C6H7BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h8H,1-3H2 . The canonical SMILES structure is C1CNCC2=C1N=C(S2)Br .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 53.2 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 217.95133 g/mol . The compound’s complexity, as computed by Cactvs, is 133 .科学的研究の応用
Facile Synthesis of Novel Derivatives
- A study describes the synthesis of novel thiazolopyrimidine derivatives through reactions involving bromine or iodine chloride, showcasing the chemical's utility in creating new compounds with potential biological activities. This methodological approach could be applied to similar structures for diverse scientific research applications (R. Studzińska et al., 2014).
Development of Dihydrothienopyridine Derivatives
- Research on dihydrothienopyridine derivatives fused with triazole rings was conducted, highlighting the versatility of these compounds in synthesizing new heterocyclic compounds, potentially relevant to the development of pharmaceuticals and materials science (P. Ábrányi‐Balogh et al., 2013).
Construction of New Polyheterocyclic Ring Systems
- A study utilized a bromo-dimethyl pyrazolopyridine precursor for constructing new polyheterocyclic ring systems, which could indicate the potential for "2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine" in synthesizing complex molecular structures with possible therapeutic applications (E. Abdel‐Latif et al., 2019).
Synthesis of Azolo[a]pyridines
- Another study on the synthesis of azolopyridines from bromomethyl derivatives and their subsequent cyclization in the presence of bases showcases the compound's role in creating diverse heterocyclic compounds that could be explored for various scientific research applications (L. M. Potikha et al., 2012).
生化学分析
Biochemical Properties
2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the activity of the enzymes and proteins, thereby affecting the overall biochemical pathways in which they are involved .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation state of certain proteins, thereby modulating signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activities. This compound may also interact with DNA or RNA, affecting transcription and translation processes. Furthermore, it can modulate the activity of various signaling molecules, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit certain enzymes in the glycolytic pathway, leading to changes in the levels of intermediates and end products. Additionally, it can affect the activity of enzymes involved in the citric acid cycle, thereby altering energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence energy production and metabolic processes. The subcellular localization of this compound can determine its specific effects on cellular function .
特性
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-4-3-8-2-1-5(4)10-6/h8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVBVXMFILNMNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380601.png)
![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B1380603.png)

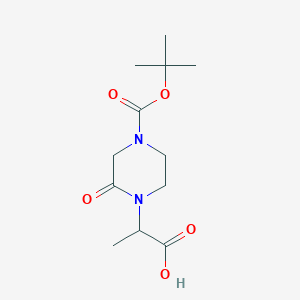
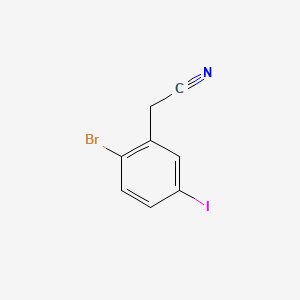
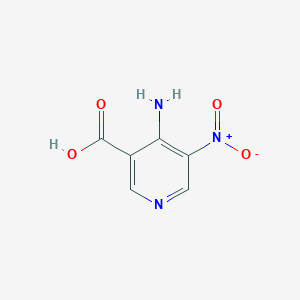
![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)
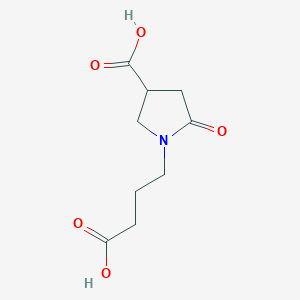
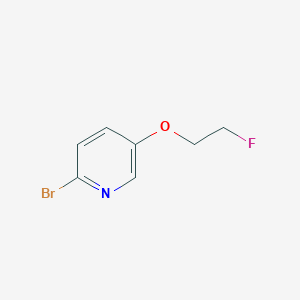

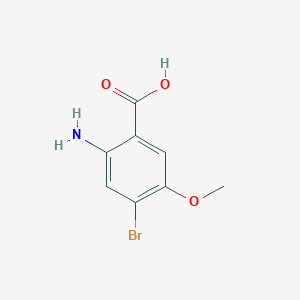
amine hydrochloride](/img/structure/B1380621.png)
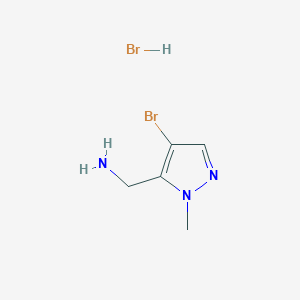
![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)